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Cat. No.: B579731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-

catalyzed ring-opening reactions of 2H-azirines. These highly strained three-membered

heterocycles serve as versatile building blocks in organic synthesis, enabling the construction

of a wide array of valuable nitrogen-containing molecules. The protocols outlined herein focus

on synthetically relevant transformations catalyzed by various transition metals, including

palladium, copper, iron, rhodium, and gold.

Application Notes
The ring-opening of 2H-azirines, driven by the release of significant ring strain, can be

effectively controlled by transition metal catalysts to achieve a variety of synthetic outcomes.

The choice of metal catalyst, ligands, and reaction partners dictates the reaction pathway,

leading to the formation of diverse heterocyclic scaffolds and functionalized acyclic molecules.

Key applications include:

Synthesis of Polysubstituted Pyrroles and Pyrazoles: Copper and palladium catalysts have

been shown to be highly effective in the synthesis of polysubstituted pyrroles and pyrazoles.

For instance, a copper-catalyzed ring expansion of 2H-azirines with terminal alkynes

provides a powerful method for constructing 3-alkynyl polysubstituted pyrroles.[1][2]

Similarly, a palladium-catalyzed reaction with hydrazones offers an alternative route to

various polysubstituted pyrazoles.[3]
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Formation of Indoles: Iron(II) chloride has emerged as an inexpensive and non-toxic catalyst

for the synthesis of 2,3-disubstituted indoles through the ring-opening of 2H-azirines. This

method proceeds via an amination of aromatic C-H bonds and tolerates a variety of

functional groups.[4]

Construction of Pyridines: Gold and copper catalysts can be employed for the synthesis of

functionalized pyridines. A gold-catalyzed intramolecular transfer of an alkenyl nitrene from a

2-propargyl 2H-azirine to the alkyne moiety leads to the formation of polysubstituted

pyridines.[5]

Synthesis of α-Amido Ketones: Palladium catalysis can facilitate the C–N bond cleavage of

2H-azirines in the presence of carboxylic acids, leading to the formation of valuable α-amido

ketone derivatives.[6]

C-C Bond Formation via C-H Activation: Rhodium catalysts can be utilized for the synthesis

of acylmethyl-substituted 2-arylpyridine derivatives from 3-aryl-2H-azirines through a C-H

activation pathway, demonstrating a novel C-C bond-forming reaction.

The selection of the appropriate catalytic system is crucial for achieving the desired product

with high yield and selectivity. The following sections provide detailed quantitative data and

experimental protocols for several key metal-catalyzed ring-opening reactions of 2H-azirines.

Data Presentation
The following tables summarize quantitative data for selected metal-catalyzed ring-opening

reactions of 2H-azirines, providing a comparative overview of different catalytic systems and

their efficiencies.

Table 1: Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles from 2H-Azirines and

Hydrazones[3]
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Entry
2H-
Azirine
(R¹)

Hydraz
one
(R², R³)

Cataly
st
(mol%)

Additiv
e

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1 Ph Ph, H
Pd(OAc

)₂ (10)

CsF,

K₂S₂O₈

1,4-

Dioxan

e

100 12 75

2
4-

MeC₆H₄
Ph, H

Pd(OAc

)₂ (10)

CsF,

K₂S₂O₈

1,4-

Dioxan

e

100 12 72

3
4-

BrC₆H₄
Ph, H

Pd(OAc

)₂ (10)

CsF,

K₂S₂O₈

1,4-

Dioxan

e

100 12 68

4 Ph

4-

ClC₆H₄,

H

Pd(OAc

)₂ (10)

CsF,

K₂S₂O₈

1,4-

Dioxan

e

100 12 70

Table 2: Copper-Catalyzed Synthesis of 3-Alkynylated Pyrroles from 2H-Azirines and Terminal

Alkynes[1][2]

Entry
2H-
Azirine
(R¹)

Alkyne
(R²)

Cataly
st
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1 Ph Ph CuI (10) Et₃N Toluene 80 12 85

2

4-

MeOC₆

H₄

Ph CuI (10) Et₃N Toluene 80 12 82

3
4-

ClC₆H₄
Ph CuI (10) Et₃N Toluene 80 12 78

4 Ph n-Bu CuI (10) Et₃N Toluene 80 12 75

Table 3: Iron-Catalyzed Synthesis of 2,3-Disubstituted Indoles from 2H-Azirines[4]
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Entry
2H-
Azirine
(R¹, R²)

Catalyst
(mol%)

Solvent Temp (°C) Time (h) Yield (%)

1 Ph, Me FeCl₂ (5) THF 70 12 85

2
4-MeC₆H₄,

Me
FeCl₂ (5) THF 70 12 82

3
4-BrC₆H₄,

Me
FeCl₂ (5) THF 70 12 78

4 Ph, Et FeCl₂ (5) THF 70 12 80

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables.

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Polysubstituted

Pyrazoles[3]

To a screw-capped vial were added 2H-azirine (0.2 mmol, 1.0 equiv), hydrazone (0.24 mmol,

1.2 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), CsF (60.8 mg, 0.4 mmol, 2.0 equiv), and

K₂S₂O₈ (108.1 mg, 0.4 mmol, 2.0 equiv). The vial was evacuated and backfilled with argon

three times. Then, 1,4-dioxane (2.0 mL) was added, and the mixture was stirred at 100 °C for

12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled

to room temperature, diluted with ethyl acetate (10 mL), and filtered through a pad of Celite.

The filtrate was concentrated under reduced pressure, and the residue was purified by column

chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired

polysubstituted pyrazole.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of 3-Alkynylated Pyrroles[1][2]

A mixture of 2H-azirine (0.5 mmol, 1.0 equiv), terminal alkyne (0.6 mmol, 1.2 equiv), CuI (9.5

mg, 0.05 mmol, 10 mol%), and Et₃N (0.14 mL, 1.0 mmol, 2.0 equiv) in toluene (5.0 mL) was

stirred in a sealed tube at 80 °C for 12 hours. After cooling to room temperature, the reaction

mixture was quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl

acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over
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anhydrous Na₂SO₄, and concentrated in vacuo. The residue was purified by flash column

chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the

desired 3-alkynylated pyrrole.

Protocol 3: General Procedure for Iron-Catalyzed Synthesis of 2,3-Disubstituted Indoles[4]

In a glovebox, a solution of the 2H-azirine (0.2 mmol, 1.0 equiv) in anhydrous THF (2.0 mL)

was treated with FeCl₂ (1.3 mg, 0.01 mmol, 5 mol%). The reaction mixture was stirred at 70 °C

for 12 hours. Upon completion, the reaction was cooled to room temperature and the solvent

was removed under reduced pressure. The crude residue was purified by flash

chromatography on silica gel (hexanes/ethyl acetate) to afford the corresponding 2,3-

disubstituted indole.

Visualizations
The following diagrams illustrate the generalized reaction pathways and experimental

workflows for metal-catalyzed ring-opening reactions of 2H-azirines.

Generalized Metal-Catalyzed Ring-Opening of 2H-Azirine
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Caption: Generalized mechanism of metal-catalyzed 2H-azirine ring-opening.
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Typical Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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